2-(Difluoromethyl)pyridin-3-amine
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Overview
Description
2-(Difluoromethyl)pyridin-3-amine is a chemical compound characterized by the presence of a pyridine ring substituted with a difluoromethyl group at the second position and an amine group at the third position
Synthetic Routes and Reaction Conditions:
Direct Difluoromethylation: One common synthetic route involves the direct difluoromethylation of pyridine derivatives using reagents such as difluoromethyl sulfone or difluoromethyl iodide under suitable reaction conditions.
Transition Metal-Catalyzed Methods: Another approach involves transition metal-catalyzed reactions, where catalysts like palladium or copper are used to facilitate the difluoromethylation process.
Photosensitized Electron Transfer: A novel method involves photosensitized electron transfer reactions, which can be performed under visible light without the need for metal catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: Substitution reactions at the pyridine ring or the amine group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated pyridines, pyridine N-oxides, and other oxidized derivatives.
Reduction Products: Amines, amides, and other reduced derivatives.
Substitution Products: Heterocyclic compounds, fluorinated pyridines, and other substituted derivatives.
Scientific Research Applications
2-(Difluoromethyl)pyridin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals, materials, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)pyridin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, the difluoromethyl group can enhance the lipophilicity and metabolic stability of pharmaceuticals, making them more effective and longer-lasting. The molecular targets and pathways involved vary based on the biological system or disease being studied.
Comparison with Similar Compounds
2-(Difluoromethyl)pyridin-3-amine is unique due to its difluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
2-(Fluoromethyl)pyridin-3-amine: Lacks the second fluorine atom, resulting in different reactivity and biological activity.
3-Aminopyridine: Does not have the difluoromethyl group, leading to different chemical behavior.
2-(Difluoromethyl)pyridine: Similar structure but lacks the amine group, affecting its reactivity and applications.
Properties
IUPAC Name |
2-(difluoromethyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-6(8)5-4(9)2-1-3-10-5/h1-3,6H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSPSQKFSBPWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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